[(chlorosulfonyl)imino](cyclohexyl)methyl-lambda6-sulfanone
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Overview
Description
(chlorosulfonyl)iminomethyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H14ClNO3S2 and a molecular weight of 259.78 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a chlorosulfonyl group, and an imino group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chlorosulfonyl)iminomethyl-lambda6-sulfanone typically involves the reaction of cyclohexylamine with chlorosulfonyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (chlorosulfonyl)iminomethyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(chlorosulfonyl)iminomethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
(chlorosulfonyl)iminomethyl-lambda6-sulfanone has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (chlorosulfonyl)iminomethyl-lambda6-sulfanone involves its interaction with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity makes it useful in modifying proteins or other biological molecules for research purposes .
Comparison with Similar Compounds
Similar Compounds
- (chlorosulfonyl)iminomethyl-lambda6-sulfanone
- (chlorosulfonyl)iminomethyl-lambda6-sulfanone
- (chlorosulfonyl)iminomethyl-lambda6-sulfanone
Uniqueness
(chlorosulfonyl)iminomethyl-lambda6-sulfanone is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where bulkier substituents are required to achieve specific reactivity or selectivity .
Properties
IUPAC Name |
N-(cyclohexyl-methyl-oxo-λ6-sulfanylidene)sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOGHMTRXVYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NS(=O)(=O)Cl)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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